Piperidine-2-carboxamide CAS number and chemical data
Piperidine-2-carboxamide CAS number and chemical data
An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)piperidine-2-carboxamide and Its Chiral Analogs
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Piperidine-2-Carboxamide Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental heterocyclic system in a vast array of pharmaceuticals.[1][2] Its derivatives are integral to drugs across numerous therapeutic areas, including oncology, virology, and neurology.[1][2] Within this broad class, the piperidine-2-carboxamide scaffold represents a critical pharmacophore, particularly in the development of analgesic and anti-inflammatory agents.[3][4]
This guide focuses on a prominent member of this family, N-(2,6-Dimethylphenyl)piperidine-2-carboxamide , a versatile compound that serves as a key intermediate in pharmaceutical synthesis and a significant metabolite of widely used local anesthetics.[3][5] Its structural relationship to drugs like bupivacaine and ropivacaine makes it a subject of considerable interest for researchers in drug development, medicinal chemistry, and organic synthesis.[3] We will explore its chemical identity, synthesis, applications, and safety considerations, providing a comprehensive resource for scientific professionals. This document distinguishes between the racemic mixture and its specific stereoisomers, which often exhibit distinct biological activities and properties.[6]
Part 1: Core Chemical Identity and Physicochemical Properties
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide exists as a racemic mixture and as individual enantiomers, primarily the (S)-enantiomer, which is of significant pharmaceutical relevance. It is crucial to distinguish between these forms, as their chemical and biological properties can differ.
-
Racemic N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Also known by its synonym, N-Desbutyl Bupivacaine, this is a major metabolite of the local anesthetic Bupivacaine.[3][5][7]
-
(S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: This enantiomer is known as N-Despropyl Ropivacaine and is recognized as Ropivacaine Impurity B in the European Pharmacopoeia (PhEur).[4]
The core chemical structure is depicted below:
Caption: General Structure of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
Physicochemical Data Summary
The following table summarizes the key quantitative data for the racemic and (S)-enantiomeric forms of the compound.
| Property | Racemic Form | (S)-Enantiomer | References |
| CAS Number | 15883-20-2 | 27262-40-4 | [3][5][7] |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₀N₂O | [3] |
| Molecular Weight | 232.33 g/mol | 232.33 g/mol | [3] |
| Appearance | White to almost white crystalline powder | White to off-white crystalline powder | [3][4] |
| Melting Point | 114 - 118 °C | 129 - 133 °C | [3][4][7] |
| Boiling Point | ~392.3 °C at 760 mmHg | ~392 °C (Lit.) | [4][5] |
| Purity | ≥ 98% (HPLC) | >98.0% (HPLC) | [3] |
| Specific Optical Rotation | Not Applicable | +47° to +51° (c=1, 1mol/L HCl) | [4] |
| Storage Conditions | 2 - 8 °C | Room Temperature | [3][4] |
| PubChem ID | 115282 | 115282 | [3][4] |
| MDL Number | MFCD01701244 | MFCD09038786 | [3] |
Part 2: Synthesis and Reaction Mechanisms
The synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a critical process for its use as a pharmaceutical intermediate. A common and efficient method involves the amidation of a piperidine-2-carboxylic acid derivative with 2,6-dimethylaniline.[8]
Causality in Experimental Design
The choice of synthetic route is driven by the need for high yield, purity, and cost-effectiveness, especially for industrial-scale production.[8] The process typically begins with the activation of the carboxylic acid group of 2-piperidinecarboxylic acid. This is necessary because carboxylic acids are generally not reactive enough to form an amide bond directly with an aniline under mild conditions. Activation is usually achieved by converting the carboxylic acid into a more reactive acyl halide (e.g., an acyl chloride). This intermediate is highly electrophilic and readily reacts with the nucleophilic nitrogen of 2,6-dimethylaniline to form the desired amide bond. The final neutralization step is crucial to deprotonate the product and facilitate its isolation as a free base.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established methods.[8]
Objective: To synthesize N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a high yield (>85%).
Materials:
-
2-Piperidinecarboxylic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Halogenating agent (e.g., Thionyl chloride, SOCl₂)
-
2,6-Dimethylaniline (2,6-xylidine)
-
An appropriate solvent (e.g., Dichloromethane, DCM)
-
A suitable base for neutralization (e.g., Sodium hydroxide, NaOH)
Procedure:
-
Salification: In a reaction vessel, 2-piperidinecarboxylic acid is reacted with concentrated hydrochloric acid. The mixture is refluxed to form the hydrochloride salt. This step protects the piperidine nitrogen and improves handling.
-
Activation (Halogenation): The resulting salt is treated with a halogenating agent, such as thionyl chloride, under controlled temperature conditions. This converts the carboxylic acid group into a highly reactive acyl chloride intermediate. The reaction is typically performed in an inert solvent.
-
Amidation: The activated acyl chloride is then reacted with 2,6-dimethylaniline. The aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the amide linkage. This step is usually carried out at a low temperature to control the reaction's exothermicity.
-
Neutralization and Isolation: After the reaction is complete, the mixture is neutralized with an aqueous alkali solution (e.g., NaOH). This deprotonates the piperidine nitrogen and any excess acid, allowing the final product to precipitate or be extracted.
-
Purification: The crude product is collected, typically by filtration, and then purified. Purification can be achieved through recrystallization from a suitable solvent to obtain the final product with high purity and a melting point of approximately 118-120 °C.[8]
This self-validating protocol ensures high yield and purity, which can be confirmed by standard analytical techniques such as HPLC for purity assessment and melting point determination.
Part 3: Applications in Drug Discovery and Development
The piperidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to form key interactions with biological targets.[6]
1. Intermediate in Pharmaceutical Synthesis
The primary application of N-(2,6-dimethylphenyl)piperidine-2-carboxamide is as a key intermediate and building block in the synthesis of pharmaceuticals.[3][4] Its structural similarity to local anesthetics makes it an essential starting point or reference compound in the development of new analgesics and anti-inflammatory medications.[3] Researchers can modify its structure to enhance efficacy, improve safety profiles, or alter pharmacokinetic properties.[3]
2. Neuroscience Research
This compound is utilized in neuroscience to study neurotransmitter systems and their modulation.[3] Its relationship to channel-blocking anesthetics makes it a useful tool for investigating the mechanisms of action of potential treatments for neurological disorders and for understanding mood and cognition.[3]
3. Development of Novel Therapeutic Agents
The core structure is not limited to anesthetics. Research has shown that piperidine carboxamide derivatives can be potent and selective inhibitors of various enzymes.
-
Anti-malarial Agents: Piperidine carboxamides have been identified as potent, reversible, and species-selective inhibitors of the Plasmodium falciparum proteasome, a key target for anti-malarial drugs.[9] These compounds bind to a non-conserved pocket, offering a pathway to develop new treatments with a low propensity for resistance.[9]
-
Calpain Inhibitors: Derivatives of piperidine carboxamide have been synthesized and evaluated as inhibitors of calpain, a cysteine protease.[10] Certain keto amide derivatives showed high potency (Ki values as low as 9 nM) and selectivity over related proteases, indicating potential as anticonvulsant agents.[10]
4. Chiral Scaffolds in Drug Design
The introduction of chirality at the 2-position of the piperidine ring is a critical strategy in modern drug design.[6] Using a specific enantiomer, such as (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, can lead to:
-
Enhanced Biological Activity and Selectivity: Chiral molecules can fit more precisely into the asymmetric binding sites of biological targets like enzymes and receptors.[6]
-
Improved Pharmacokinetic Properties: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Reduced Toxicity: Often, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or contribute to side effects.[6]
Part 4: Safety, Handling, and Regulatory Information
Working with N-(2,6-dimethylphenyl)piperidine-2-carboxamide and related piperidine derivatives requires adherence to strict safety protocols.
Hazard Identification
Based on available data for related compounds and the parent piperidine structure, the following hazards should be considered:
-
Toxicity: The compound is classified as toxic if swallowed.[5]
-
Irritation: Like many amine-containing compounds, it may cause skin, eye, and respiratory irritation.[11]
-
Flammability: The parent compound, piperidine, is a highly flammable liquid.[12][13] While the carboxamide derivative is a solid, appropriate care should be taken with solvents during synthesis and handling.
GHS Hazard and Precautionary Statements
The following GHS information is associated with N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide (CAS: 15883-20-2):[5]
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed)
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[13]
-
P270: Do not eat, drink or smoke when using this product.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[13]
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Recommended Handling Procedures
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][14] Eyewash stations and safety showers should be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][11]
References
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N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. Chem-Impex. [Link]
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CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. Chemsrc. [Link]
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(S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. Chem-Impex. [Link]
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(S)-piperidine-2-carboxamide. PubChem. [Link]
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Lawong, A. et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
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Abdelshaheed, M. M. et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
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Lubisch, W. et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride SDS. XiXisys. [Link]
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. ChemRxiv. [Link]
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Piperidine (YMDB01338). Yeast Metabolome Database. [Link]
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Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. GSK. [Link]
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Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]
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